BenchChemオンラインストアへようこそ!

Bretylium

Cardiology Emergency Medicine Antiarrhythmic Therapy

Bretylium (CAS 59-41-6) is a niche, third/fourth-line Class III antiarrhythmic indicated for ventricular fibrillation and hemodynamically unstable VT refractory to lidocaine, amiodarone, and cardioversion. Its unique dual mechanism—direct prolongation of APD/ERP combined with biphasic sympatholytic action—is not replicated by any other antiarrhythmic. The USP monograph specifies an assay of 98.0–101.0%; the only US-approved API manufacturer utilizes a patented process achieving ≥99.5% purity with mutagenic impurities controlled below 0.5 ppm per ICH M7. Procurement is warranted for hospital emergency departments, ICUs stocking crash-cart resuscitation drugs, and cardiac electrophysiology labs investigating dispersion of repolarization and VF prevention. Verify renal-function-based dosing and monitor for orthostatic hypotension.

Molecular Formula C11H17BrN+
Molecular Weight 243.16 g/mol
CAS No. 59-41-6
Cat. No. B1223015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBretylium
CAS59-41-6
Synonymsetylium
bretylium bromide
bretylium chloride
bretylium iodide
Molecular FormulaC11H17BrN+
Molecular Weight243.16 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CC1=CC=CC=C1Br
InChIInChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
InChIKeyAAQOQKQBGPPFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble
1.54e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bretylium Tosylate (CAS 59-41-6): A Class III Antiarrhythmic for Refractory Ventricular Arrhythmias


Bretylium tosylate is a bromobenzyl quaternary ammonium compound classified as a Class III antiarrhythmic agent under the Vaughan Williams system. It is indicated for the prophylaxis and treatment of ventricular fibrillation (VF) and for the management of life-threatening ventricular arrhythmias, such as ventricular tachycardia (VT), unresponsive to first-line agents like lidocaine [1]. Its unique pharmacological profile includes both direct cardiac electrophysiological effects, such as prolongation of action potential duration (APD) and effective refractory period (ERP), and indirect effects on the sympathetic nervous system, where it selectively accumulates in adrenergic nerve terminals, causing an initial release followed by a blockade of norepinephrine release [2].

Why Bretylium Tosylate Cannot Be Routinely Substituted with Other Antiarrhythmics


Substitution of bretylium with other antiarrhythmic agents, even within Class III, is fraught with clinical and logistical risks. Bretylium possesses a unique dual mechanism of action—combining direct Class III electrophysiological effects with a biphasic sympatholytic action—that is not replicated by other agents [1]. Its hemodynamic profile, characterized by significant orthostatic hypotension due to adrenergic blockade, is a major differentiating factor in treatment selection and patient monitoring [2]. Furthermore, bretylium's niche indication is specifically for ventricular arrhythmias that are refractory to first-line therapies like lidocaine or amiodarone, making it a third- or fourth-line agent rather than a routine substitute [3]. Its distinct pharmacokinetic properties, including near-exclusive renal elimination of unchanged drug and variable bioavailability based on route of administration, preclude simple therapeutic substitution [4].

Quantitative Differentiation of Bretylium Tosylate from Key Comparators


Clinical Efficacy in Refractory Ventricular Fibrillation: A Direct Comparison with Lidocaine

In a prospective, randomized trial of patients with out-of-hospital refractory ventricular fibrillation, bretylium demonstrated a significantly lower rate of conversion to a rhythm with a pulse (35%) compared to lidocaine (56%) when used as a first-line antiarrhythmic [1]. The overall rates of successful resuscitation (admission to the emergency department with a pulse) were identical at 23% for both agents, underscoring its role as a subsequent, rather than primary, therapeutic option [1]. This study provides definitive quantitative evidence that bretylium is not a superior first-line agent compared to lidocaine in this specific, critical care setting.

Cardiology Emergency Medicine Antiarrhythmic Therapy

Comparative Electrophysiology: Differential Prolongation of Ventricular Effective Refractory Period vs. Amiodarone and Sotalol

In a controlled animal study of awake dogs, bretylium (10 mg/kg IV) significantly prolonged the ventricular effective refractory period (ERP) by 12%, from a baseline of 156 ms to 175 ms [1]. This direct Class III effect contrasts with the distinct electrophysiological profiles of other Class III agents. For example, while amiodarone and sotalol at high concentrations (10^-4 mol/L) also prolong APD in rabbit sino-atrial node preparations, bretylium at a lower concentration (10^-5 mol/L) uniquely depressed the maximum rate of depolarization (Vmax) without affecting APD, a property not observed with sotalol [2]. This combination of ERP prolongation and specific ion channel modulation differentiates bretylium's direct cardiac effects from those of its in-class peers.

Electrophysiology Pharmacology Cardiac Arrhythmia

Unique Pharmacokinetic Profile: Oral Bioavailability and Route-Dependent Clearance

Bretylium's pharmacokinetic behavior is a critical determinant of its clinical utility and differs substantially from many oral antiarrhythmics. Its oral bioavailability is poor and variable, measured at only 18% to 23% [1]. This contrasts sharply with its high bioavailability after intramuscular (75% absorbed within 24 hours) or intravenous administration [2]. Furthermore, peak plasma concentrations after an oral dose of 5 mg/kg are approximately 76 ng/mL, which is a 28-fold lower concentration than that achieved with an equivalent intravenous dose [1]. The drug is eliminated entirely unchanged by the kidneys, with a terminal half-life of 7 to 11 hours and a renal clearance of about 600 mL/min after IV administration [3].

Pharmacokinetics Drug Delivery Clinical Pharmacology

Pharmacopoeial Purity Standards and Control of Mutagenic Impurities

The USP monograph for Bretylium Tosylate specifies an assay range of 98.0% to 101.0% on a dried basis [1]. More stringently, a patented manufacturing process for pharmaceutical-grade bretylium tosylate achieves a purity of at least 99.5% and controls specific, potentially mutagenic impurities to below 0.5 ppm, including ethyl p-toluenesulfonate and 2-bromobenzylbromide [2]. This high purity standard and specific impurity control are critical for ensuring product safety, particularly given the compound's use in acute, life-threatening situations.

Pharmaceutical Analysis Quality Control Regulatory Science

Distinct Sympatholytic Action: Differential Blockade of Adrenergic Neurons vs. Guanethidine

Bretylium's sympatholytic effect differs fundamentally from that of the classical adrenergic neuron blocker guanethidine. In studies of the cat nictitating membrane, bretylium depressed the slope of the regression line relating the frequency of sympathetic nerve stimulation to the magnitude of the smooth muscle contraction, indicating a greater relative inhibition of responses to high stimulus frequencies [1]. In contrast, guanethidine preferentially abolished responses to low rates of nerve stimulation and caused a roughly parallel shift of the regression line, suggesting a different mechanism of presynaptic blockade [1]. This pharmacodynamic distinction may explain differences in their hemodynamic profiles and side effect spectrums.

Autonomic Pharmacology Neuropharmacology Mechanism of Action

Safety Profile: Incidence of Hypotension Compared to Amiodarone

In a randomized, double-blind trial comparing intravenous bretylium and amiodarone for recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation, the two agents demonstrated comparable efficacy in suppressing arrhythmia events during the first 48 hours [1]. However, the study concluded that bretylium use may be limited by a higher incidence of hypotension, a key adverse effect likely stemming from its unique adrenergic blocking properties [1]. This safety signal is a critical differentiator in clinical practice, as amiodarone's side effect profile is dominated by non-cardiovascular toxicities (e.g., thyroid, pulmonary) rather than acute hemodynamic compromise.

Drug Safety Adverse Events Clinical Trial

Defined Application Scenarios for Bretylium Tosylate Based on Quantitative Evidence


Third-Line Agent for Refractory Ventricular Fibrillation in a Critical Care Setting

Based on direct comparative data showing bretylium's lower conversion rate to a perfusing rhythm when used as a first-line agent (35% vs. lidocaine's 56% [1]), its optimal application is as a subsequent line of therapy in patients with ventricular fibrillation refractory to defibrillation, epinephrine, and lidocaine or amiodarone. Its 23% rate of successful resuscitation in a pre-hospital study [1] and demonstrated survival benefit in a hospital-based series (23% discharge rate vs. 6.2% baseline [2]) support its targeted use in this niche. Procurement should be directed towards hospital emergency departments and intensive care units, where its unique mechanism and side effect profile can be managed.

Electrophysiology Research Tool for Studying Cardiac Repolarization and Restitution

Bretylium's distinct Class III electrophysiological actions, such as the documented 12% prolongation of ventricular ERP [1] and its unique effect on flattening action potential duration restitution curves to prevent wave break and ventricular fibrillation [2], make it a valuable tool in basic and translational cardiac electrophysiology research. Unlike other Class III agents, it does not significantly depress phase 0 upstroke velocity in normal myocardium but can restore electrophysiological parameters in injured cells . These properties make it ideal for mechanistic studies investigating arrhythmogenesis, dispersion of repolarization, and the development of new antiarrhythmic strategies.

Production of High-Purity Active Pharmaceutical Ingredient (API) with Controlled Mutagenic Impurities

For pharmaceutical manufacturers, the procurement of bretylium tosylate as an API should be guided by quantitative purity specifications. The USP standard requires an assay of 98.0-101.0% [1], while a patented manufacturing process achieves a higher minimum purity of 99.5% and critically controls specific, potentially mutagenic impurities to levels below 0.5 ppm [2]. This scenario is relevant for companies producing finished dosage forms for human use, where adherence to the highest purity standards and ICH M7 guidelines for mutagenic impurities is paramount for regulatory approval and patient safety.

Experimental Model for Adrenergic Neuron Blockade and Sympathetic Pharmacology

The unique sympatholytic mechanism of bretylium, characterized by its depression of the slope of the sympathetic nerve stimulation frequency-response curve [1], distinguishes it from other adrenergic blockers like guanethidine. This makes bretylium a specific research tool for investigating the role of high-frequency sympathetic neural input in cardiovascular physiology and disease. Researchers studying models of hypertension, heart failure, or stress-induced arrhythmias can utilize bretylium to selectively probe the effects of differential sympathetic modulation, an action not replicable with standard beta-blockers or other ganglionic blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bretylium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.